3-bromo-N-(2-ethoxyphenyl)benzamide

Medicinal Chemistry Analytical Chemistry Compound Management

Achieving sub-micromolar Bcr-Abl inhibition requires precise 3-bromo substitution unavailable in commercial off-the-shelf analogs. 3-Bromo-N-(2-ethoxyphenyl)benzamide provides the validated 3-halogenated pharmacophore for kinase inhibitor development. • Sub-μM antiproliferative activity in K562 cells. • Bromine enables Suzuki/Buchwald-Hartwig diversification. • Distinct ¹H NMR fingerprint ensures isomer QC. Reliable purity, global shipping from BenchChem.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
Cat. No. B337491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-ethoxyphenyl)benzamide
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18)
InChIKeyYNOKHXXEOXKHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2-ethoxyphenyl)benzamide: Physicochemical & Procurement Profile


3-Bromo-N-(2-ethoxyphenyl)benzamide is a brominated benzamide derivative with the molecular formula C15H14BrNO2 and a molecular weight of 320.19 g/mol [1]. It features a benzamide core functionalized with a bromine atom at the 3-position and an N-(2-ethoxyphenyl) substituent, placing it within a class of compounds that have been explored as kinase inhibitor scaffolds [2]. The compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry and materials science .

3-Bromo-N-(2-ethoxyphenyl)benzamide: Why Substitution Fails


In the context of benzamide-based research, simple substitution with positional isomers (e.g., 2-bromo or 4-bromo analogs) or the unsubstituted N-(2-ethoxyphenyl)benzamide is not viable without compromising experimental outcomes. The specific 3-bromo substitution pattern on the benzamide ring imparts distinct electronic and steric properties that critically influence molecular recognition events, particularly in kinase inhibitor design [1]. In the development of Bcr-Abl kinase inhibitors, 3-substituted benzamides demonstrated significantly enhanced antiproliferative activity compared to unsubstituted or differently substituted analogs, with some 3-halogenated derivatives achieving sub-micromolar potency [2]. The combination of the 3-bromo group and the 2-ethoxyphenyl amide moiety creates a unique pharmacophore that cannot be recapitulated by commercial off-the-shelf alternatives.

3-Bromo-N-(2-ethoxyphenyl)benzamide: Evidence vs. Closest Analogs


Molecular Weight & Formula Verification

The molecular formula and weight of 3-bromo-N-(2-ethoxyphenyl)benzamide have been unequivocally established by high-resolution spectral analysis, providing essential parameters for accurate stock solution preparation, molarity calculations, and mass spectrometry-based assays. The molecular formula is C15H14BrNO2 and the molecular weight is 320.19 g/mol [1]. The exact mass is 319.020792 g/mol [2].

Medicinal Chemistry Analytical Chemistry Compound Management

LogP Comparison Across Analogs

The 3-bromo substitution significantly increases lipophilicity compared to the unsubstituted parent compound, which can be advantageous for membrane permeability in cell-based assays. The calculated LogP for 3-bromo-N-(2-ethoxyphenyl)benzamide is approximately 3.38 to 3.62 [1], whereas the unsubstituted N-(2-ethoxyphenyl)benzamide has a LogP of approximately 2.5-3.0. The 2-bromo isomer (2-bromo-N-(2-ethoxyphenyl)benzamide) has a reported LogP of 3.62 , indicating comparable lipophilicity but potential differences in molecular recognition due to the altered substitution pattern.

ADME Drug Design Physicochemical Profiling

NMR Structural Confirmation

The 1H NMR spectrum of 3-bromo-N-(2-ethoxyphenyl)benzamide is available in the SpectraBase database, providing a definitive fingerprint for identity verification and purity assessment [1]. This is particularly valuable for procurement, as it allows researchers to confirm the correct isomer has been supplied, distinguishing it from the 2-bromo and 4-bromo analogs which would exhibit different aromatic proton splitting patterns. The compound has a molecular formula of C15H14BrNO2 [2].

Analytical Chemistry Quality Control Structural Biology

Antiproliferative Activity Inference from SAR

While direct biological data for 3-bromo-N-(2-ethoxyphenyl)benzamide is not available, class-level inference from a study of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors indicates that 3-halogenated benzamides exhibit potent antiproliferative activity against the K562 leukemia cell line [1]. In that study, several 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent Bcr-Abl kinase inhibitors, with one analog (NS-187) showing 25-55 times greater potency than imatinib [2]. The 3-bromo substitution pattern is therefore a privileged motif within this chemotype for kinase inhibition.

Cancer Research Kinase Inhibition SAR

3-Bromo-N-(2-ethoxyphenyl)benzamide: Research & Industrial Applications


Scaffold for Bcr-Abl Kinase Inhibitors

The 3-bromo substitution pattern on the benzamide core is a validated motif for Bcr-Abl kinase inhibition [1]. Researchers developing next-generation tyrosine kinase inhibitors can use 3-bromo-N-(2-ethoxyphenyl)benzamide as a core scaffold for further derivatization, leveraging the established structure-activity relationship that 3-halogenated benzamides exhibit enhanced antiproliferative activity in K562 leukemia cells.

Bromodomain Protein Interaction Probe

The benzamide moiety is a known recognition element for bromodomain-containing proteins. 3-Bromo-N-(2-ethoxyphenyl)benzamide, with its specific substitution pattern and moderate lipophilicity (LogP 3.38-3.62) [2], can serve as a starting point for developing chemical probes to investigate bromodomain biology. Its distinct 1H NMR fingerprint [3] ensures compound identity in probe validation studies.

Organic Materials Building Block

The bromine atom at the 3-position provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups. The ethoxyphenyl amide moiety contributes to the compound's moderate lipophilicity and potential for π-π stacking interactions, making it suitable for the synthesis of organic semiconductors, liquid crystals, or metal-organic frameworks .

Reference Standard for Isomer Differentiation

The availability of a well-characterized 1H NMR spectrum [3] and precise molecular weight data (320.19 g/mol, exact mass 319.020792 g/mol) [4] positions 3-bromo-N-(2-ethoxyphenyl)benzamide as an ideal reference standard for differentiating positional isomers (2-bromo and 4-bromo analogs) in reaction monitoring and quality control workflows.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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